N-{2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-3-PHENYLPROPANAMIDE is a complex organic compound that features a benzothiazole ring, a hexafluoropropane moiety, and a phenylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-3-PHENYLPROPANAMIDE typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Hexafluoropropane Moiety: This step involves the reaction of the benzothiazole derivative with hexafluoropropane under specific conditions.
Attachment of the Phenylpropanamide Group: The final step involves coupling the intermediate with a phenylpropanamide derivative, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-3-PHENYLPROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-{2-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.
Benzothiazole-based anti-tubercular compounds: These compounds are structurally related and have been studied for their anti-tubercular properties.
Uniqueness
N-{2-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-3-PHENYLPROPANAMIDE is unique due to its hexafluoropropane moiety, which imparts distinct electronic properties and enhances its stability and bioactivity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C19H14ClF6N3OS |
---|---|
Molecular Weight |
481.8 g/mol |
IUPAC Name |
N-[2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H14ClF6N3OS/c20-12-7-8-13-14(10-12)31-16(27-13)29-17(18(21,22)23,19(24,25)26)28-15(30)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,27,29)(H,28,30) |
InChI Key |
LZSQFGCSEDRLCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NC3=C(S2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.